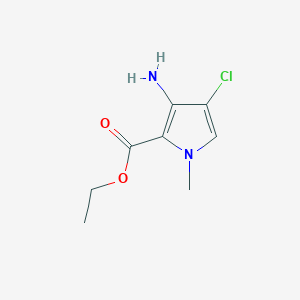

Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate

Description

Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound featuring a chloro substituent at position 4, an amino group at position 3, and a methyl group at position 1, with an ethyl ester at position 2. This compound is primarily utilized as a building block in organic synthesis, particularly in medicinal chemistry for the development of pharmacologically active molecules .

Properties

IUPAC Name |

ethyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-3-13-8(12)7-6(10)5(9)4-11(7)2/h4H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSYLBISGSTMAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CN1C)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the carboxylic acid group reacts with ethanol to form the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Nitro derivatives of the pyrrole ring.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow for the modification and development of new drugs targeting specific biological pathways. For instance, derivatives of this compound have shown promising results in inhibiting specific enzymes related to cancer and infectious diseases .

Case Study: Anti-Tuberculosis Activity

A study focused on pyrrole derivatives, including this compound, demonstrated significant anti-tuberculosis activity. The synthesized compounds exhibited low cytotoxicity while maintaining high efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 0.016 μg/mL .

Organic Synthesis

Intermediate for Complex Molecules

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry. For example, it can be transformed into nitro derivatives or substituted pyrrole derivatives through oxidation and substitution reactions.

Data Table: Synthetic Routes and Yields

| Reaction Type | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Oxidation | Ethyl 3-amino-4-chloro-1-methyl-pyrrole | Base-catalyzed reaction | 85 |

| Substitution | Ethyl 3-amino-4-chloro-1-methyl-pyrrole | Nucleophile addition | 90 |

Materials Science

Development of Novel Materials

this compound has potential applications in materials science due to its unique electronic properties. Research has indicated that incorporating this compound into polymers can enhance their electrical conductivity and optical properties, making them suitable for applications in organic electronics and photonics .

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups on the pyrrole ring can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or activation of their functions. The ester group can also undergo hydrolysis, releasing the active pyrrole derivative that can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared below with four structurally related pyrrole and pyridine derivatives, highlighting substituent effects, synthesis yields, and analytical data.

Table 1: Structural and Functional Group Comparison

Analytical Data Comparison

Table 2: Spectroscopic and Purity Data

Key Observations :

- The trifluoromethylpyridine-substituted pyrrole (m/z 328.2) exhibits higher molecular weight due to the CF₃ group, while compound 211’s carboxylic acid group reduces its mass (m/z 249.9) .

- Compound 211’s high HPLC purity (98.60%) reflects optimized purification protocols compared to the target compound’s unspecified purity .

Biological Activity

Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate (EACMP) is a heterocyclic compound with significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and potential applications, supported by relevant data tables and research findings.

Structural Overview

EACMP features a pyrrole ring structure, characterized by the following molecular formula:

- Molecular Formula : CHClNO

- Molecular Weight : 224.66 g/mol

The compound contains an amino group, a chloro group, and an ester functional group, which enhance its reactivity and interactions with biological targets.

Synthesis

The synthesis of EACMP typically involves the esterification of 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst. This reaction can be optimized for industrial production using continuous flow reactors to ensure higher yields and purity.

EACMP's biological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino and chloro groups on the pyrrole ring can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or activation of their functions. The ester group may undergo hydrolysis, releasing active pyrrole derivatives that further interact with biological targets .

Biological Activity

EACMP has demonstrated various biological activities, including:

- Antimicrobial Activity : EACMP exhibits significant antibacterial properties against various strains of bacteria, including Escherichia coli. In studies, it has shown IC50 values indicating potent inhibition of bacterial growth .

- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. Its structural properties allow it to effectively bind to enzyme active sites, modulating their activity .

Comparative Analysis with Related Compounds

The following table compares EACMP with structurally similar compounds, highlighting their unique features and biological activities:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate | Contains cyano group | More polar due to cyano substitution | Moderate antibacterial activity |

| Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxamide | Contains amide instead of ester | Higher stability due to amide bond | Enhanced enzyme inhibition |

| Ethyl 3-amino-4-bromo-1-methyl-1H-pyrrole-2-carboxylate | Contains bromo group | Different reactivity profile due to halogen | Variable antibacterial activity |

This comparison underscores the unique properties of EACMP that may contribute to its specific biological activities.

Case Studies

Several studies have explored the biological effects of EACMP:

- Antibacterial Evaluation : A study assessed the antibacterial effects of EACMP against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations. The study concluded that EACMP could be a lead compound for developing new antibacterial agents .

- Enzyme Interaction Studies : Research focused on the interaction of EACMP with DNA gyrase, revealing that it inhibits this enzyme effectively, which is crucial for bacterial DNA replication. The results indicated potential therapeutic applications in treating bacterial infections .

- Toxicological Assessments : Toxicity studies conducted on animal models showed that EACMP has a favorable safety profile at therapeutic doses, suggesting its potential for further development in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.